N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S3/c24-19-11-12-20(33-19)34(30,31)28-13-5-9-17(28)22(29)27(14-15-6-2-1-3-7-15)23-26-21-16(25)8-4-10-18(21)32-23/h1-4,6-8,10-12,17H,5,9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGOBXSVNDMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 536.05 g/mol. The structure features a pyrrolidine core substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
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Mechanism of Action
- The compound's activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Its sulfonamide group is known for interacting with biological targets, potentially affecting inflammation and cancer pathways.
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Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor growth.
- Anti-inflammatory Properties : The sulfonamide moiety is associated with anti-inflammatory effects, potentially making this compound useful in treating conditions such as arthritis or other inflammatory diseases.
Research Findings and Case Studies
Recent literature has documented various studies on the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Exhibits activity against Gram-positive bacteria |
Detailed Research Findings
- Anticancer Studies :
- Anti-inflammatory Mechanisms :
- In vitro Studies :
Comparison with Similar Compounds
Research Implications
The combination of a pyrrolidine carboxamide core, sulfonyl-linked chlorothiophene, and fluorinated benzothiazol positions the target compound as a unique candidate for further study. Compared to analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
